(Z)-N'-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide, AldrichCPR
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Overview
Description
(Z)-N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide, AldrichCPR is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a benzylidene moiety, which is further linked to an isonicotinohydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide typically involves the condensation reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde.
Reduction: Formation of 3-bromo-2-hydroxy-5-aminobenzylidene isonicotinohydrazide.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(Z)-N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The presence of the nitro group allows for the generation of reactive oxygen species, which can induce oxidative stress in cells. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
(Z)-N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide can be compared with other similar compounds, such as:
3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Shares a similar structure but lacks the isonicotinohydrazide moiety.
3-Bromo-2-hydroxy-5-aminobenzylidene isonicotinohydrazide: A reduced form of the compound with an amino group instead of a nitro group.
3-Bromo-2-hydroxy-5-nitrobenzoic acid: Contains a carboxylic acid group instead of the benzylidene moiety.
The uniqueness of (Z)-N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H9BrN4O4 |
---|---|
Molecular Weight |
365.14 g/mol |
IUPAC Name |
N-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9BrN4O4/c14-11-6-10(18(21)22)5-9(12(11)19)7-16-17-13(20)8-1-3-15-4-2-8/h1-7,19H,(H,17,20)/b16-7- |
InChI Key |
UXYCSDBHKSRQDL-APSNUPSMSA-N |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C\C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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